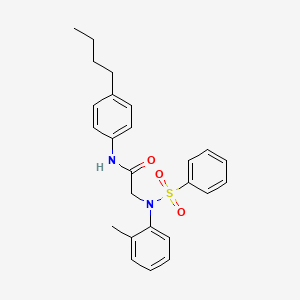
N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a potent activator of the soluble guanylyl cyclase (sGC) enzyme. sGC is an important mediator of nitric oxide (NO) signaling pathway, which plays a crucial role in regulating various physiological processes such as blood pressure, smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 41-2272 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.
Mecanismo De Acción
BAY 41-2272 exerts its biological effects by activating the N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide enzyme, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various cellular functions by activating protein kinases and ion channels. BAY 41-2272 binds to the heme group of N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and enhances the enzyme's sensitivity to NO, leading to increased cGMP production and downstream signaling.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-proliferative effects, and anti-platelet effects. BAY 41-2272 has also been shown to improve mitochondrial function and reduce oxidative stress, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 41-2272 has several advantages for laboratory experiments, including its high potency and specificity for N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide activation, its ability to enhance NO signaling pathway, and its potential therapeutic applications in various diseases. However, BAY 41-2272 also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of BAY 41-2272. One direction is to optimize the synthesis of BAY 41-2272 to improve its pharmacokinetic properties and reduce potential toxicity. Another direction is to investigate the potential therapeutic applications of BAY 41-2272 in other diseases, such as neurodegenerative diseases and diabetes. Furthermore, the development of novel N~1~-(4-butylphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide activators with improved potency, selectivity, and pharmacokinetic properties may lead to the discovery of new therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, BAY 41-2272 has been shown to improve endothelial function, reduce blood pressure, and prevent vascular remodeling. In pulmonary hypertension, BAY 41-2272 has been shown to reduce pulmonary arterial pressure and improve cardiac function. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-3-4-11-21-15-17-22(18-16-21)26-25(28)19-27(24-14-9-8-10-20(24)2)31(29,30)23-12-6-5-7-13-23/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKUKSBSKCKJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-butylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



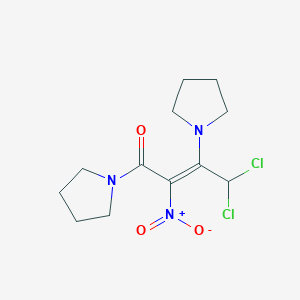
![1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4757009.png)
![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4757011.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4757016.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B4757024.png)
![N-allyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4757029.png)
![2-{5-bromo-3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B4757040.png)
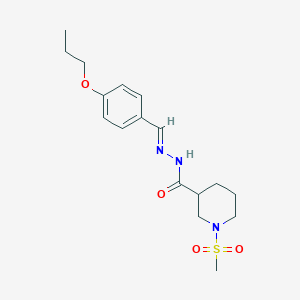
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)
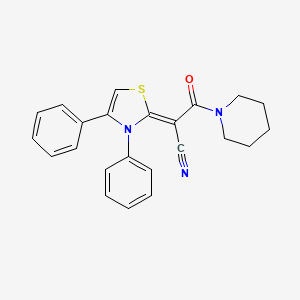
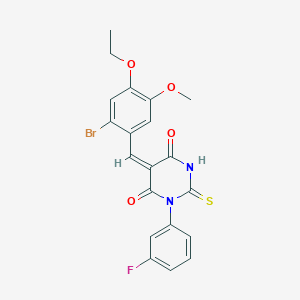
![4-tert-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4757076.png)
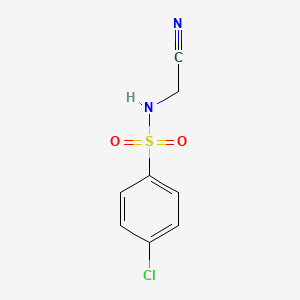
![7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757092.png)